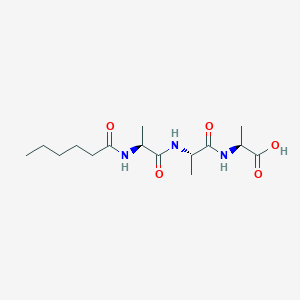
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is a tripeptide compound consisting of three alanine residues with a hexanoyl group attached to the N-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the alanine residues to prevent unwanted side reactions. The hexanoyl group is then introduced at the N-terminus through an acylation reaction. The protected tripeptide is subsequently deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids.
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Substitution: The hexanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids (L-alanine).
Oxidation: Can form disulfide-linked peptides if cysteine is present.
Substitution: Results in peptides with different acyl groups at the N-terminus.
Scientific Research Applications
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of N-Hexanoyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hexanoyl group may enhance the compound’s hydrophobicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins. The tripeptide structure allows for specific binding to target sites, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L-alanyl-L-alanyl-L-alanine: A similar tripeptide with a succinyl group instead of a hexanoyl group.
L-Alanyl-L-alanyl-L-alanine: A tripeptide without any acyl group at the N-terminus.
Alanyl-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.
Uniqueness
N-Hexanoyl-L-alanyl-L-alanyl-L-alanine is unique due to the presence of the hexanoyl group, which imparts distinct hydrophobic properties and potential for enhanced membrane interactions. This makes it particularly useful in applications requiring increased hydrophobicity and specific binding interactions.
Properties
CAS No. |
90288-33-8 |
|---|---|
Molecular Formula |
C15H27N3O5 |
Molecular Weight |
329.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(hexanoylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27N3O5/c1-5-6-7-8-12(19)16-9(2)13(20)17-10(3)14(21)18-11(4)15(22)23/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,20)(H,18,21)(H,22,23)/t9-,10-,11-/m0/s1 |
InChI Key |
DQXZZQGXFHWDMM-DCAQKATOSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


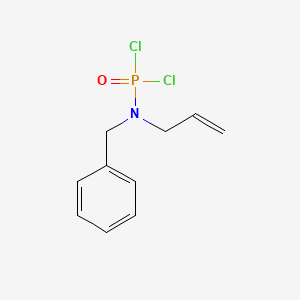
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
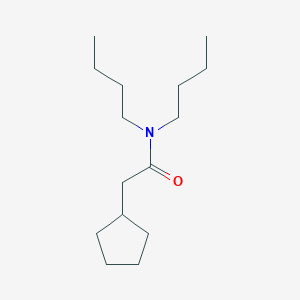
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)


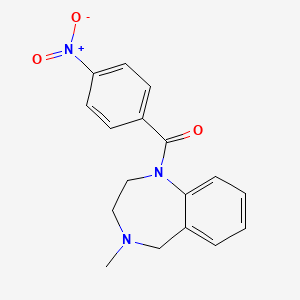
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
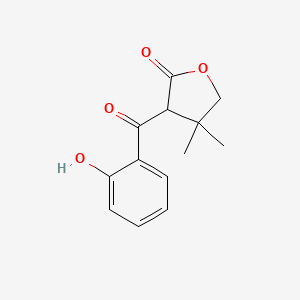
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
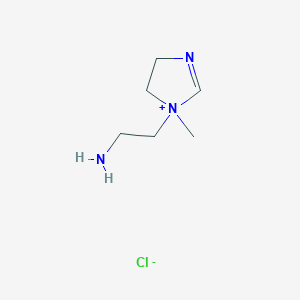
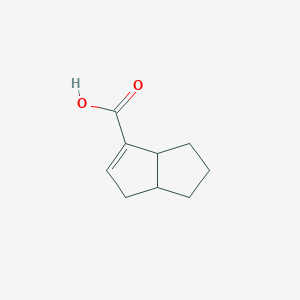
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
